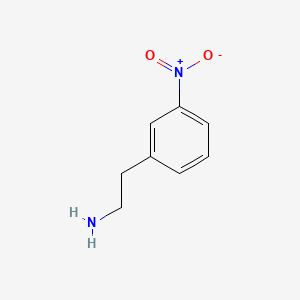

3-Nitrophenylethylamine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(3-nitrophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPKDBHGQDETGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513706 | |

| Record name | 2-(3-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83304-13-6 | |

| Record name | 2-(3-Nitrophenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Advanced Preparative Strategies for 3 Nitrophenylethylamine and Its Analogs

Classical and Contemporary Synthetic Routes to 3-Nitrophenylethylamine

The preparation of this compound can be accomplished through several established synthetic pathways. These routes often involve the introduction of the nitro group onto the phenylethylamine scaffold, protection and deprotection of the amine functionality, or the construction of the ethylamine (B1201723) side chain from a pre-nitrated benzene (B151609) ring.

Nitration Reactions of Phenylethylamine Precursors

Direct nitration of phenylethylamine is a common method for the synthesis of nitrophenylethylamine isomers. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid and sulfuric acid. However, direct nitration of phenylethylamine can lead to a mixture of ortho, meta, and para isomers, necessitating purification to isolate the desired 3-nitro product. google.comprepchem.comgoogle.com

A typical procedure involves the slow addition of phenethylamine (B48288) to a cold mixture of concentrated nitric and sulfuric acids. google.com The reaction is maintained at a low temperature to control the exothermicity and minimize side reactions. After the reaction is complete, the mixture is poured onto ice and neutralized with a base, followed by extraction of the product. prepchem.com While this method is direct, it often results in low to moderate yields of the desired isomer due to the formation of byproducts. tandfonline.com

To circumvent the issues associated with direct nitration, alternative starting materials can be utilized. For instance, the nitration of phenylacetonitrile (B145931) followed by reduction of the nitrile group presents another route. tandfonline.com This multi-step approach can offer better control over the regioselectivity of the nitration.

Amido Protection and Deprotection Strategies in Synthesis

To improve the yield and purity of the desired nitrophenylethylamine isomer, protection of the amino group of phenylethylamine prior to nitration is a widely employed strategy. google.com The amino group is highly reactive towards nitrating agents, and its protection prevents unwanted side reactions.

Acyl groups are commonly used as protecting groups for the amine. For example, phenylethylamine can be acetylated with acetic anhydride (B1165640) to form N-acetylphenylethylamine. tandfonline.com This protected intermediate is then subjected to nitration. The acetyl group is an ortho, para-director, which means that nitration will primarily yield the 4-nitro isomer. However, separation of the isomers can still be achieved. tandfonline.com Following nitration, the protecting group is removed by hydrolysis, typically under acidic or basic conditions, to yield the free nitrophenylethylamine. google.com

A general synthetic route involving amido protection is as follows:

Amido Protection: Phenylethylamine is reacted with an acylating agent (e.g., acetic anhydride or acetyl chloride) to form the corresponding N-acylphenylethylamine. google.com

Nitration: The N-acylphenylethylamine is then nitrated using a mixture of nitric acid and sulfuric acid. google.com

Deprotection: The resulting N-acyl-nitrophenylethylamine is hydrolyzed to remove the acyl group and afford the desired nitrophenylethylamine. google.com

This protection-nitration-deprotection sequence generally provides a cleaner reaction profile and higher yields of the target isomer compared to direct nitration. google.com

Reductive Amination Pathways

Reductive amination is a versatile method for the formation of amines from carbonyl compounds and ammonia (B1221849) or a primary or secondary amine. wikipedia.orgmasterorganicchemistry.com In the context of this compound synthesis, this pathway would typically involve the reaction of 3-nitrophenylacetaldehyde with ammonia in the presence of a reducing agent.

The reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding amine. youtube.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the imine in the presence of the aldehyde. masterorganicchemistry.com

The general steps for reductive amination are:

Formation of a hemiaminal by the reaction of the carbonyl compound with an amine.

Dehydration of the hemiaminal to form an imine or iminium ion.

Reduction of the imine or iminium ion to the amine. wikipedia.org

This method is advantageous as it often occurs in a one-pot reaction under mild conditions. wikipedia.org The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is effective because it is less reactive towards carbonyls at neutral or slightly acidic pH, allowing for the formation of the imine before reduction occurs. youtube.com

Enantioselective Synthesis of Chiral this compound Isomers

The synthesis of specific enantiomers of this compound is of significant interest, particularly for applications in pharmaceuticals where stereochemistry often dictates biological activity. google.com Enantioselective synthesis can be achieved through enzymatic methods or by resolving a racemic mixture.

Enzymatic Approaches and Stereoselectivity

Enzymatic catalysis offers a powerful tool for the synthesis of chiral amines with high enantiomeric purity. nih.gov Transaminases (also known as aminotransferases) are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a keto acceptor. google.com

For the synthesis of chiral this compound, a transaminase can be used to convert a prochiral ketone, 3-nitrophenylacetone, into the desired chiral amine. The stereoselectivity of the reaction is determined by the specific transaminase used, which can be selected or engineered to produce either the (R) or (S) enantiomer. google.comgoogleapis.com The process typically involves:

Amino Donor: A suitable amino donor, such as isopropylamine, is used to provide the amino group. googleapis.com

Keto Acceptor: The prochiral ketone, in this case, 3-nitrophenylacetone, acts as the amino acceptor.

Enzyme: A stereoselective transaminase catalyzes the reaction.

The advantages of enzymatic methods include high enantioselectivity, mild reaction conditions, and environmental compatibility. nih.gov Enzyme immobilization can further enhance the stability and reusability of the biocatalyst, making the process more economically viable for industrial-scale production. nih.gov

Chiral Resolution Techniques

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. onyxipca.com This technique relies on the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent.

Commonly used chiral resolving agents for amines include chiral acids such as tartaric acid, mandelic acid, or camphorsulfonic acid. onyxipca.com The process involves the following steps:

Salt Formation: The racemic this compound is reacted with a single enantiomer of a chiral acid in a suitable solvent. This results in the formation of a mixture of two diastereomeric salts.

Separation: Due to their different physical properties (e.g., solubility), the diastereomeric salts can be separated by fractional crystallization.

Liberation of the Enantiomer: The separated diastereomeric salt is then treated with a base to liberate the free enantiopure amine.

The efficiency of the resolution depends on the choice of the resolving agent and the solvent system, which are often determined through screening experiments. onyxipca.com While effective, a significant drawback of classical resolution is that the maximum theoretical yield for the desired enantiomer is 50%.

Alternatively, chromatographic methods, such as high-performance liquid chromatography (HPLC) using a chiral stationary phase, can be employed for the analytical and preparative separation of enantiomers. nih.gov This technique can provide high enantiomeric purity but may be more costly for large-scale separations compared to classical resolution. onyxipca.com

Data Tables

Table 1: Comparison of Synthetic Routes to Nitrophenylethylamine

| Synthetic Route | Key Reagents | Advantages | Disadvantages |

| Direct Nitration | Phenylethylamine, HNO₃, H₂SO₄ | Direct, one-step reaction. google.com | Low yield, mixture of isomers. tandfonline.com |

| Amido Protection/Deprotection | Phenylethylamine, Acetic Anhydride, HNO₃, H₂SO₄, Acid/Base | Higher yield and purity of desired isomer. google.com | Multi-step process. google.com |

| Reductive Amination | 3-Nitrophenylacetaldehyde, Ammonia, NaBH₃CN | One-pot reaction, mild conditions. wikipedia.org | Requires synthesis of the aldehyde precursor. |

Table 2: Chiral Synthesis and Resolution Techniques

| Method | Principle | Key Components | Outcome |

| Enzymatic Synthesis | Stereoselective amination of a prochiral ketone. google.com | Transaminase, 3-Nitrophenylacetone, Amino Donor | High enantiomeric excess of (R) or (S)-3-nitrophenylethylamine. google.com |

| Chiral Resolution | Formation and separation of diastereomeric salts. onyxipca.com | Racemic this compound, Chiral Acid (e.g., Tartaric Acid) | Separation of enantiomers, maximum 50% yield of desired enantiomer. |

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.gov | Racemic this compound, Chiral Column | High purity separation of enantiomers. nih.gov |

Optimization of Reaction Conditions for Scalable Production

The transition from laboratory-scale synthesis to scalable industrial production of this compound and its analogs necessitates a thorough optimization of reaction conditions to maximize yield, ensure product purity, and maintain economic viability. Key parameters that are typically scrutinized include solvent choice, reaction temperature, reagent concentration, and process simplification.

The choice of solvent and temperature is critical for optimizing reaction outcomes. In a model reaction for a multi-component synthesis, it was demonstrated that changing the solvent from dimethylformamide (DMF) or water to dichloromethane (B109758) (CH2Cl2) or ethanol (B145695) significantly improved the product yield. researchgate.net Specifically, while reactions in water and DMF at 10-15°C gave yields of 25% and 18% respectively, the yield increased to 55% in CH2Cl2 and to 70% in ethanol under similar conditions. researchgate.net Such findings underscore the profound impact of the reaction medium on synthesis efficiency.

Another scalable synthetic route involves the reduction of a corresponding nitrile. For instance, the reduction of 2-nitro-benzeneacetonitrile using a borane-dimethylsulfide complex in tetrahydrofuran (B95107) has been shown to produce 2-(2-nitrophenyl)ethanamine (B1314092) in quantitative yield, demonstrating an efficient pathway that could be adapted for other isomers. chemicalbook.com

Table 1: Example of a Multi-Step Synthesis Strategy for Scalable Production of Nitrophenethylamine Hydrochloride google.com

| Step | Description | Reagents | Key Conditions | Outcome |

|---|---|---|---|---|

| 1. Amido Protecting | Protection of the primary amine group of β-phenylethylamine. | Acetic anhydride, Dichloroethane (solvent) | Stirring at 40-50°C for 4-5 hours. | Formation of N-acetyl-β-phenylethylamine (Intermediate 1). |

| 2. Nitration Reaction | Regioselective nitration of the protected intermediate. | Concentrated sulfuric acid, Concentrated nitric acid | Slow addition of nitric acid at room temperature, followed by quenching with ice. | Formation of 4-nitro-N-acetyl-β-phenylethylamine (Intermediate 2). |

This table illustrates a general strategy based on the synthesis of the para-isomer, highlighting steps applicable to scalable production.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted this compound derivatives allows for the systematic modification of the core structure to explore structure-activity relationships. These derivatives can be formed by introducing substituents at various positions, including the aromatic ring, the ethyl sidechain, or the amino group. wikipedia.org

A primary focus in the synthesis of derivatives is the modification of the amino group to create N-substituted analogs. This is often achieved through reactions with various electrophilic partners. For example, a common reaction involves the coupling of a nitrophenylethylamine with an epoxide. The synthesis of an intermediate for Mirabegron involves the reaction of 4-nitrophenylethylamine hydrochloride with (R)-styrene oxide, resulting in the N-substituted product, (R)-1-Phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol. googleapis.com

The versatility of N-substitution is further demonstrated in synthetic methodologies for related heterocyclic compounds. In the synthesis of N-substituted 3-nitrothiophen-2-amines, a wide array of substituents was successfully introduced onto the amino group. nih.gov The method proved compatible with starting materials bearing unsubstituted phenyl rings, phenyl rings with moderately electron-withdrawing groups (e.g., m- and p-halogens), and electron-releasing groups (e.g., alkyl and alkoxy substituents), including at sterically hindered ortho-positions. nih.gov Furthermore, the synthesis was successful with a variety of amine types, including those with linear and branched alkyl chains, as well as benzyl (B1604629) groups. nih.gov This wide substrate scope suggests that similar N-alkylation and N-arylation strategies could be readily applied to this compound to generate a diverse library of derivatives.

Beyond N-substitution, derivatives can also be created by modifying the phenyl ring. The synthesis of complex amino acid derivatives, such as DL-p-di-(2-chloroethyl)aminophenylalanine, showcases how multiple substitutions can be introduced onto the phenethylamine framework, in this case, adding chloroethyl groups to the amino substituent on the phenyl ring. researchgate.net

Table 2: Scope of N-Substituents in the Synthesis of Amino-Thiophene Analogs nih.gov

| Substituent Type | Examples of R-Group on Amine | Result |

|---|---|---|

| N-Aryl | Phenyl, p-Tolyl, 3-Chlorophenyl, 4-Bromophenyl, 2-Ethylphenyl | Successful synthesis of corresponding N-aryl derivatives. |

| N-Aryl (Electron-Releasing) | 2,4-Dimethylphenyl, 4-Methoxyphenyl, 2-Methoxyphenyl | Method compatible with electron-releasing groups, even at hindered positions. |

| N-Aryl (Electron-Withdrawing) | 3-Trifluoromethylphenyl | Synthesis compatible with moderately electron-withdrawing groups. |

| N-Aryl (Extended) | 1-Naphthyl | Successful synthesis of the N-naphthyl derivative. |

| N-Alkyl (Linear) | n-Propyl, n-Butyl | Excellent yields, though longer reaction times may be needed. |

| N-Alkyl (Branched) | Isopropyl, Cyclohexyl | Successful synthesis with branched alkyl groups. |

This table is based on the synthesis of N-substituted 3-nitrothiophen-2-amines and illustrates the broad range of substituents that can be added to an amino group in a related synthetic context, suggesting potential derivatives for this compound.

Chemical Reactivity, Transformation Mechanisms, and Derivatization Studies

Influence of the Nitro Group on Reactivity and Electronic Properties

The presence of the nitro (-NO₂) group on the phenyl ring of 3-nitrophenylethylamine is a primary determinant of its chemical reactivity and electronic characteristics. This group exerts a powerful influence through both inductive and resonance effects.

Electrophilicity and Electron-Accepting Capacity

The nitro group is a strong electron-withdrawing group. This property arises from the high electronegativity of the nitrogen and oxygen atoms, which pulls electron density away from the aromatic ring through the sigma bonds (inductive effect). Furthermore, the nitro group can delocalize the pi electrons of the benzene (B151609) ring onto itself through resonance, further decreasing the electron density on the ring. tcichemicals.comquora.com This electron deficiency makes the aromatic ring in this compound significantly less nucleophilic than unsubstituted benzene. Consequently, the molecule exhibits an enhanced electrophilicity and a greater capacity to accept electrons. tcichemicals.com This increased electrophilicity makes the aromatic ring susceptible to nucleophilic attack, a reactivity pattern not typically observed in electron-rich aromatic systems. libretexts.org

Impact on Molecular Stability

The electron-withdrawing nature of the nitro group has a notable impact on the stability of the molecule and its intermediates. By withdrawing electron density, the nitro group deactivates the aromatic ring towards electrophilic substitution reactions. quora.com This deactivation occurs because the rate-determining step in electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich pi system of the benzene ring. By reducing the electron density of the ring, the nitro group slows down this attack. quora.com

Conversely, the nitro group stabilizes anionic intermediates that can form during nucleophilic aromatic substitution. libretexts.org This stabilization is achieved through resonance, where the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group. This stabilizing effect is crucial for facilitating nucleophilic substitution reactions. libretexts.org Compounds containing a nitro group also exhibit higher initial oxidation potentials and dipole moments compared to their non-nitrated counterparts. nih.gov

Reduction Reactions of the Nitro Group

One of the most synthetically useful transformations of this compound involves the reduction of the nitro group. This reaction provides a direct route to the corresponding amino derivative, which is a valuable building block in various chemical syntheses.

Catalytic Hydrogenation and Other Reducing Agents

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds. chemistrytalk.org This process typically involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst. Common catalysts for this transformation include platinum (Pt), palladium on carbon (Pd/C), and Raney nickel. chemistrytalk.orglibretexts.org The reaction is generally carried out under mild conditions and is highly efficient. nih.gov The mechanism involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the nitro group. chemistrytalk.org

It has been observed that the addition of catalytic amounts of vanadium compounds during the catalytic hydrogenation of aromatic nitro compounds can prevent the accumulation of hydroxylamine (B1172632) intermediates, leading to purer products. google.com

Formation of Amino Derivatives

The primary product of the reduction of this compound is 3-aminophenylethylamine. chemimpex.com This transformation is a key step in the synthesis of various more complex molecules, particularly in the development of pharmaceuticals. chemimpex.com The resulting amino group is a versatile functional group that can undergo a wide range of chemical reactions, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The substitution pattern on the aromatic ring of this compound is heavily influenced by the directing effects of the existing nitro and ethylamine (B1201723) groups.

The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution. quora.com This is because the resonance structures of the arenium ion intermediate show that the positive charge is located at the ortho and para positions relative to the nitro group, destabilizing these intermediates. Therefore, electrophilic attack is directed to the meta position, which is comparatively less deactivated. quora.com Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. wikipedia.org

| Reaction Type | Reagents | Product(s) |

| Catalytic Hydrogenation | H₂, Pd/C | 3-Aminophenylethylamine |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Dinitrophenylethylamine isomers |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., MeO⁻), Leaving Group | Substituted phenylethylamine |

Derivatization Pathways for the Amine Moiety

The primary amine group of this compound serves as a versatile functional handle for a wide array of chemical transformations. These modifications are crucial for synthesizing a diverse range of derivatives, enabling the exploration of their properties and applications in various scientific fields. Key derivatization strategies include amide coupling, the formation of heterocyclic structures, and reductive amination, each providing a distinct pathway to novel molecular architectures.

The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal and organic chemistry. hepatochem.com This reaction involves the coupling of the primary amine of this compound with a carboxylic acid. The process generally requires the "activation" of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. hepatochem.com This activation is typically achieved using a variety of coupling reagents.

The reaction proceeds by the activation of the carboxylic acid's carboxyl group, creating a highly reactive intermediate. This intermediate then readily reacts with the amine of this compound to form a stable amide linkage. hepatochem.com While direct synthesis from phenylethylamine derivatives is a common strategy, related compounds like p-nitrophenylethylamine hydrochloride are also used as starting materials in multi-step syntheses that involve amide bond formation as a key step. google.com

A broad spectrum of coupling reagents has been developed to facilitate this transformation, each with its own advantages in terms of reaction efficiency, substrate scope, and minimization of side reactions. hepatochem.com These reagents can be broadly categorized into carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts.

Table 1: Common Reagents for Amide Coupling Reactions

| Reagent Class | Example Reagents | Typical Conditions |

| Carbodiimides | Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) | Often used with additives like HOBt or DMAP to improve efficiency and reduce side products. |

| Phosphonium Salts | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) | Effective for sterically hindered amines and acids. |

| Aminium/Uronium Salts | HATU, HBTU | Known for rapid reaction times and high yields, particularly in peptide synthesis. |

The choice of solvent is also critical, with non-polar solvents sometimes favoring the direct formation of amides. bath.ac.uk The versatility of this reaction allows for the introduction of a vast array of acyl groups onto the this compound scaffold, significantly expanding its chemical diversity.

The amine functionality of this compound can participate in cyclization reactions to form various heterocyclic structures. A straightforward example is the formation of pyridinium (B92312) salts. Primary amines can react with pyrylium (B1242799) salts in a reaction that replaces the oxygen atom of the pyrylium ring with the nitrogen atom of the amine, leading to the formation of a substituted N-pyridinium salt. rsc.org These salts are a prominent class of heterocyclic compounds found in many bioactive molecules. rsc.org

Furthermore, the 3-nitrophenyl moiety can be incorporated into more complex heterocyclic systems like tetrahydroisoquinolines. For instance, research has shown the synthesis of 5,6,7,8-tetrahydroisoquinolines that bear a 3-nitrophenyl group at a key position. nih.gov Although these syntheses may not start directly from this compound, they demonstrate that the core structure is a viable component in building such heterocyclic frameworks through multi-step reaction sequences. nih.gov These reactions often involve condensation followed by cyclization, showcasing pathways to novel and structurally diverse molecules.

Reductive amination, also known as reductive alkylation, is a powerful method for forming carbon-nitrogen bonds and is widely used to synthesize secondary and tertiary amines from primary amines. wikipedia.orgmdpi.com This reaction allows for the functionalization of this compound by introducing a variety of alkyl or aryl groups.

The process occurs in two main stages. First, the primary amine of this compound reacts with a carbonyl compound (an aldehyde or a ketone) under neutral or weakly acidic conditions to form an intermediate imine via a hemiaminal species. wikipedia.org In the second stage, the newly formed imine is reduced in situ to the corresponding secondary amine using a suitable reducing agent. wikipedia.org

A key advantage of this method is that it can often be performed as a one-pot reaction. wikipedia.org The choice of reducing agent is crucial for the success of the reaction. Mild reducing agents are preferred as they selectively reduce the imine intermediate without significantly reducing the starting carbonyl compound. wikipedia.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Characteristics |

| Sodium cyanoborohydride | NaBH₃CN | Effective at mildly acidic pH; selectively reduces imines over carbonyls. wikipedia.org |

| Sodium triacetoxyborohydride (B8407120) | STAB | A mild and selective reagent, particularly effective for reactions with aldehydes. wikipedia.org |

| Sodium borohydride | NaBH₄ | A stronger reducing agent, can also reduce the starting carbonyl; conditions must be controlled. wikipedia.orgorganic-chemistry.org |

| Catalytic Hydrogenation | H₂/Pd, PtO₂ | A "green" chemistry approach using hydrogen gas and a metal catalyst. wikipedia.orgnih.gov |

This functionalization pathway is highly versatile, as a wide variety of commercially available aldehydes and ketones can be used, leading to a broad scope of N-substituted this compound derivatives. nih.govucla.edu This method represents a cornerstone in amine derivatization due to its efficiency and broad applicability. mdpi.com

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography stands as a cornerstone for the separation of 3-nitrophenylethylamine from complex mixtures and for the evaluation of its purity. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are particularly powerful tools in this regard.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the separation and quantification of non-volatile or thermally unstable compounds like this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the analysis of amines, reversed-phase HPLC is frequently employed, utilizing a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.net The polarity of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to control the retention time of the analyte. researchgate.net To improve peak shape and resolution, especially for basic compounds like amines, additives such as acids (e.g., phosphoric acid) or buffers are often incorporated into the mobile phase. researchgate.net

Method validation is a critical step to ensure the reliability of the HPLC method. This process typically involves assessing parameters such as linearity, precision, accuracy, specificity, and sensitivity (limit of detection and limit of quantification). For instance, a validation study might demonstrate a good linear relationship (r > 0.999) between the detector response and the concentration of the analyte over a specific range. google.com Precision is evaluated by analyzing the same sample multiple times (intra-day and inter-day precision), with results typically expressed as the relative standard deviation (RSD), which should be within acceptable limits (e.g., <2%). google.com Accuracy is determined by comparing the measured concentration to a known true concentration, often through recovery studies. google.com

Derivatization is a strategy that can be employed to enhance the detectability of amines by HPLC. google.comhelsinki.fi This involves reacting the amine with a reagent to form a derivative that has strong ultraviolet (UV) or fluorescence absorption, thereby increasing the sensitivity of the detection method. google.comhelsinki.fi For example, a derivatization agent can be used that causes a significant red shift in the UV absorption of the resulting product, allowing for detection at a wavelength where interferences from the sample matrix are minimal. google.com

| Parameter | Typical Value/Range | Reference |

| Stationary Phase | C18 | researchgate.net |

| Mobile Phase | Acetonitrile/Water with acid | researchgate.net |

| Detection | UV-Vis (e.g., 215 nm, 310 nm) | ptfarm.pl |

| Linearity (r) | > 0.999 | google.com |

| Precision (RSD) | < 5% | google.com |

| Accuracy (Recovery) | 80-120% | google.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as biological fluids or environmental samples, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled specificity and sensitivity. nih.govnih.gov This technique couples the separation power of liquid chromatography with the precise mass analysis of a tandem mass spectrometer.

In an LC-MS/MS system, the analyte is first separated from other components in the sample by the LC column. The eluent from the column then enters the mass spectrometer, where the analyte molecules are ionized, typically using electrospray ionization (ESI). The resulting ions are then subjected to two stages of mass analysis. In the first stage (MS1), the precursor ion (the ion of the intact molecule) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage (MS2). This process of selecting a precursor ion and then monitoring a specific product ion is known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), and it provides a high degree of selectivity, minimizing interference from other compounds in the sample.

LC-MS/MS methods have been developed for the simultaneous analysis of various structurally related compounds in complex samples. nih.govnih.gov The development of such methods requires careful optimization of both the chromatographic conditions and the mass spectrometric parameters, including the selection of precursor and product ions and the collision energy. researchgate.netnih.gov The high sensitivity of LC-MS/MS allows for the detection and quantification of analytes at very low concentrations, often in the femtomole range. nih.gov

Spectroscopic Characterization for Structural Elucidation of Derivatives and Reaction Intermediates

Spectroscopic techniques are indispensable for the structural elucidation of newly synthesized derivatives of this compound and for identifying intermediates formed during chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound derivatives.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule, their chemical environment, and their connectivity. For example, the ¹H NMR spectrum of a this compound derivative would show characteristic signals for the aromatic protons, the protons of the ethyl chain, and any protons on substituent groups. nih.gov The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nitro group and other functional groups present in the molecule.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals provide information about the type of carbon atom (e.g., aromatic, aliphatic, carbonyl) and its chemical environment. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. nih.govmdpi.com When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the structure of the original molecule and can be used for its identification.

For phenethylamines, characteristic fragmentation patterns are observed. researchgate.net For instance, cleavage of the bond between the alpha and beta carbons of the ethyl side chain (β-cleavage) is a common fragmentation pathway. The presence of a nitro group on the aromatic ring will also influence the fragmentation pattern. researchgate.netnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov Different functional groups absorb infrared radiation at specific frequencies, resulting in a characteristic IR spectrum.

Impurity Profiling and Quantification of Positional Isomers

Impurity profiling is a cornerstone of quality control for any chemical substance. For this compound (3-NPA), this process is complicated by the potential presence of its positional isomers, 2-Nitrophenylethylamine (2-NPA) and 4-Nitrophenylethylamine (4-NPA), which often possess similar physicochemical properties, making their separation and individual quantification a significant analytical hurdle.

Analytical Challenges in Differentiating Nitro-Phenylethylamine Isomers (e.g., 2-NPA, 3-NPA, 4-NPA)

The primary challenge in the analysis of 3-NPA is the effective separation of its ortho (2-NPA) and para (4-NPA) isomers. These compounds share the same molecular weight and elemental composition, and their structural similarity results in closely related chromatographic and spectroscopic behaviors.

Standard analytical techniques often fall short of providing the necessary resolution. For instance, in Gas Chromatography-Mass Spectrometry (GC-MS), the electron ionization (EI) mass spectra of positional isomers can be very similar, making unambiguous identification based on spectral comparison alone difficult. While chromatographic separation is possible, achieving baseline resolution of all three isomers requires carefully optimized methods.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation of such isomers. However, the choice of stationary phase and mobile phase composition is critical. Conventional reversed-phase columns (e.g., C18) may not always provide adequate selectivity. The subtle differences in the polarity and electronic properties of the isomers, dictated by the position of the nitro group on the phenyl ring, must be exploited to achieve separation. The para isomer (4-NPA) is generally the most polar, followed by the ortho (2-NPA) and then the meta (3-NPA) isomer, but this can vary depending on the chromatographic conditions.

The similar UV-Vis absorption spectra of the isomers also present a challenge for quantification using a UV detector, as their absorption maxima are often very close. This necessitates complete chromatographic separation for accurate individual quantification.

Methodologies for Detection and Quantification of Process-Related Impurities

Process-related impurities in 3-NPA can originate from starting materials, by-products of the primary reaction, or subsequent degradation. The synthesis of 3-NPA commonly involves two main routes: the nitration of phenylethylamine or the reduction of 3-nitrostyrene.

Nitration of Phenylethylamine: This route inevitably leads to the formation of 2-NPA and 4-NPA as the major impurities. The nitration reaction is directed by the ethylamine (B1201723) group, leading to a mixture of ortho, meta, and para substituted products. The relative abundance of these isomers depends on the specific reaction conditions.

Reduction of 3-Nitrostyrene: This method can introduce different sets of impurities. Incomplete reduction can leave residual 3-nitrostyrene. Side reactions may also occur, leading to the formation of other by-products. For example, the use of certain reducing agents can lead to the formation of hydroxylamine (B1172632) intermediates.

Advanced analytical techniques are employed to detect and quantify these varied impurities:

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): These are the workhorse techniques for impurity profiling. The use of specialized stationary phases, such as those with phenyl or nitrophenyl groups, can enhance the separation of aromatic positional isomers through π-π interactions. Gradient elution is often necessary to resolve all impurities within a reasonable timeframe. Coupling with a photodiode array (PDA) detector allows for the simultaneous monitoring at multiple wavelengths and can aid in peak identification and purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS provides a highly sensitive and selective means of detecting and identifying impurities. The mass-to-charge ratio (m/z) of an impurity can confirm its molecular weight. For positional isomers that have identical molecular weights, LC-MS/MS is particularly valuable. By inducing fragmentation of the parent ion and analyzing the resulting product ions, it is often possible to generate unique fragmentation patterns for each isomer, allowing for their differentiation and confident identification, even if they are not fully separated chromatographically.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also a powerful tool, especially for volatile impurities. Derivatization of the amine group can improve chromatographic peak shape and may enhance the mass spectral differences between isomers.

The validation of these analytical methods is crucial to ensure their accuracy, precision, linearity, and sensitivity for the intended purpose of impurity quantification. This involves the use of certified reference standards for each of the known impurities.

Below are tables summarizing key information regarding the compounds mentioned and typical analytical parameters that might be employed in their analysis.

Table 1: Compound Information

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 3-NPA | C₈H₁₀N₂O₂ | 166.18 |

| 2-Nitrophenylethylamine | 2-NPA | C₈H₁₀N₂O₂ | 166.18 |

| 4-Nitrophenylethylamine | 4-NPA | C₈H₁₀N₂O₂ | 166.18 |

| Phenylethylamine | C₈H₁₁N | 121.18 | |

| 3-Nitrostyrene | C₈H₇NO₂ | 149.15 |

Table 2: Illustrative HPLC Method Parameters for Isomer Separation

| Parameter | Value |

| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10-50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 260 nm |

| Column Temperature | 30 °C |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on the principles of quantum mechanics. nih.gov These calculations can predict molecular geometry, electronic distribution, and spectroscopic properties.

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of organic molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a wide range of molecular systems. researchgate.netmdpi.com DFT calculations focus on the electron density to determine the total energy of a system and other properties. mdpi.comyoutube.com

Key aspects of the electronic structure that are investigated using DFT include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. researchgate.net A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net

DFT calculations also generate electron density maps, which visualize the distribution of electrons in real space and help identify electron-rich and electron-deficient regions within the molecule. youtube.com While specific DFT studies focusing solely on 3-Nitrophenylethylamine are not extensively documented in the reviewed literature, the methodology is widely applied to similar phenethylamine (B48288) derivatives and nitroaromatic compounds. researchgate.netmdpi.com For instance, studies on related molecules use DFT to optimize molecular geometry, calculate vibrational frequencies, and analyze electronic properties. nih.govepstem.net

Table 1: Illustrative Electronic Properties Calculated via DFT for a Generic Nitroaromatic Amine

| Parameter | Description | Typical Information Gained |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the electron-donating character of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the electron-accepting character of the molecule. |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | Correlates with chemical reactivity and stability. A smaller gap suggests higher reactivity. researchgate.net |

| Mulliken Atomic Charges | Distribution of electron charge among the atoms | Helps in understanding electrostatic interactions and reactive sites. epstem.net |

| Molecular Electrostatic Potential (MEP) | 3D map of the electrostatic potential | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. researchgate.netnih.gov |

This table is illustrative and based on general principles of DFT applied to molecules with similar functional groups.

Ab initio quantum chemistry methods are based on first principles, without the use of experimental data or empirical parameters beyond fundamental physical constants. These methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC), offer high accuracy for calculating molecular properties. nih.gov They can be used to determine optimized molecular structures, interaction energies, and thermodynamic parameters. nih.govnih.gov

However, the high computational cost of ab initio methods often limits their application to smaller molecules or requires significant computational resources. nih.gov While no specific ab initio studies on this compound were found in the available search results, these methods are instrumental in providing benchmark data for validating less computationally demanding methods like DFT. nih.gov For related compounds, ab initio calculations have been used to predict reaction pathways and activation energies with a high degree of confidence. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them to estimate the strength of the interaction, often referred to as binding affinity.

This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The results can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. Although specific molecular docking studies featuring this compound were not identified, this approach would be the standard method to investigate its potential interactions with biological targets.

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes how the positions and velocities of particles change over time. nih.gov This allows for the exploration of the molecule's conformational space—the full range of three-dimensional structures the molecule can adopt. worktribe.comnih.gov

For a flexible molecule like this compound, with its rotatable ethylamine (B1201723) side chain, MD simulations can reveal the preferred conformations in different environments (e.g., in a vacuum or in a solvent). nih.gov Understanding the conformational landscape is essential, as a molecule's biological activity is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site. researchgate.net While specific MD simulation studies on this compound are not prevalent in the searched literature, this technique is a cornerstone for studying the flexibility and dynamics of small organic molecules. nih.govnih.gov

Reactivity Descriptors and Conceptual DFT Analysis

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical concepts and reactivity. mdpi.com It uses derivatives of the energy with respect to the number of electrons and the external potential to define a set of "reactivity descriptors." mdpi.commdpi.com These descriptors help to predict and rationalize the chemical reactivity and site selectivity of molecules. researchgate.net

Table 2: Key Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from a system; related to electronegativity (χ = -μ). mdpi.commdpi.com |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Measures the resistance to a change in electron distribution or charge transfer. mdpi.commdpi.com |

| Global Softness (S) | S = 1 / η | The inverse of hardness; measures the capacity of a species to receive electrons. mdpi.com |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a species to accept electrons; a global measure of electrophilic character. mdpi.comcore.ac.uk |

| Fukui Function (f(r)) | f(r) = (∂ρ(r)/∂N)v(r) | Identifies the regions in a molecule where the electron density changes most upon adding or removing an electron, indicating sites for electrophilic (f+) or nucleophilic (f-) attack. researchgate.netmdpi.comnih.gov |

These descriptors are routinely calculated to understand the reactivity of organic molecules, including those with nitro and amine functionalities. mdpi.comcore.ac.uk

Fukui Functions for Predicting Reactive Sites

Fukui functions are essential in modern computational chemistry for predicting the most likely sites for nucleophilic and electrophilic attacks on a molecule. These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed. By calculating the condensed Fukui functions for each atom in this compound, one could identify the regions most susceptible to chemical reactions. However, specific studies detailing these calculations for this compound are not publicly documented.

Electrophilicity Indices and Their Correlation with Reactivity

The global electrophilicity index is a measure of the ability of a molecule to accept electrons. This parameter is valuable for classifying chemical compounds and understanding their reactivity in polar reactions. A higher electrophilicity index suggests a greater susceptibility to nucleophilic attack. The calculation of this index for this compound, and its correlation with its known chemical behavior, would provide significant insights. Unfortunately, dedicated research publishing these specific indices for this compound could not be located.

Structure-Property and Structure-Reactivity Relationship Studies

Without dedicated computational studies, a detailed, data-driven discussion as per the requested outline is not feasible. The scientific community has yet to publish in-depth research on the specific quantum chemical properties of this compound.

Biological and Pharmacological Research Applications

Role as a Key Intermediate in Pharmaceutical Synthesis

3-Nitrophenylethylamine serves as a crucial building block in the creation of more complex pharmaceutical compounds. Its structure, featuring a nitro group and an ethylamine (B1201723) side chain attached to a phenyl ring, provides reactive sites for chemical modifications, making it an important intermediate in the synthesis of various bioactive molecules. chemimpex.commdpi.com

Precursor for Bioactive Molecules

The bifunctionality of this compound makes it a valuable precursor in drug discovery programs. tandfonline.com The nitro group can be reduced to an amino group, which can then be further modified, while the ethylamine side chain offers another point for chemical alteration. This adaptability allows for the generation of a diverse library of compounds for biological screening. Aromatic nitro compounds, in general, are integral to the synthesis of numerous drugs and pharmaceutically relevant molecules. mdpi.comnih.gov

Synthesis of Compounds with Potential Therapeutic Applications

The structural framework of this compound has been utilized to synthesize compounds with a range of potential therapeutic applications, including those targeting neurological disorders, inflammation, and pain. chemimpex.com

Anti-inflammatory and Analgesic: The unique structure of this compound hydrochloride has been noted for its application in developing compounds with potential anti-inflammatory and analgesic properties.

Neurological: It is a key intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. chemimpex.com

Exploration in Neurotransmitter Systems and Brain Function Research

Given its structural similarity to endogenous monoamine neurotransmitters like dopamine (B1211576) and serotonin (B10506), this compound and its derivatives are valuable tools for studying neurotransmitter systems and brain function. chemimpex.comnih.gov Substituted phenethylamines, as a class, are known to encompass a wide range of psychoactive drugs that can act as central nervous system stimulants, hallucinogens, and antidepressants. wikipedia.org

Research in this area includes investigating how these compounds interact with and modulate the activity of various components of the monoamine systems, such as transporters and receptors. chemimpex.comnih.gov This exploration provides insights into the fundamental mechanisms of brain function and can lead to the identification of new therapeutic targets for mental health conditions. chemimpex.com

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are a critical component of drug discovery, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been instrumental in identifying key structural features that determine their interaction with specific biological targets. biomolther.orgresearchgate.netnih.gov

Modulation of Receptor Activity

The modification of the this compound scaffold has led to the discovery of compounds that can modulate the activity of various receptors, including cannabinoid and trace amine-associated receptors.

CB1 Receptor Allosteric Modulators: Derivatives of phenethylamine (B48288) have been investigated as allosteric modulators of the cannabinoid 1 (CB1) receptor. unc.edunih.govnih.gov Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site, and they can either enhance or inhibit the effect of the primary ligand. For instance, certain indole-2-carboxamide derivatives, which can be synthesized from phenethylamine precursors, have been identified as negative allosteric modulators of the CB1 receptor. unc.edu These compounds have been shown to reduce the maximum effect of CB1 receptor agonists. unc.edu SAR studies have revealed that substitutions on the phenyl ring and the indole (B1671886) ring can significantly impact the potency of these modulators. unc.edu

TAAR1: Trace amine-associated receptor 1 (TAAR1) is another important target for phenethylamine derivatives. mdpi.comnih.govnih.gov TAAR1 is involved in regulating monoamine systems and is a promising target for the treatment of neuropsychiatric disorders. mdpi.com Research has focused on designing and synthesizing derivatives that can act as agonists at this receptor.

Enzyme Inhibition Studies

Derivatives of this compound have also been explored as inhibitors of enzymes that play crucial roles in neurotransmitter metabolism.

Monoamine Oxidase B (MAO-B): MAO-B is an enzyme that breaks down key neurotransmitters, including dopamine. frontiersin.org Inhibitors of MAO-B are used in the treatment of Parkinson's disease. nih.gov A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, which incorporate the 3-nitrophenyl moiety, have been synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. nih.gov Some of these compounds have shown potent and selective inhibitory activity against the hMAO-B isoform. nih.govnih.gov Similarly, other studies on 3-phenylcoumarin (B1362560) derivatives have demonstrated their potential as MAO-B inhibitors. frontiersin.org

Compound Names

| Compound Name |

| This compound |

| Dopamine |

| Serotonin |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazone |

| 3-phenylcoumarin |

Interactive Data Table: SAR of CB1 Allosteric Modulators

| Compound | Phenyl Ring B Substituent | Indole Ring A C5 Substituent | Indole Ring A C3 Substituent | CB1 Allosteric Modulating Activity |

| Analog Series | Diethylamino at 4-position | Chloro or Fluoro | Short alkyl groups | Enhanced potency |

| Compound 45 | Not specified | Not specified | Not specified | IC50 of 79 nM |

Impact of Substituent Position and Electronic Properties on Biological Efficacy

The biological activity of phenylethylamine derivatives is profoundly influenced by the nature and position of substituents on the phenyl ring. This structure-activity relationship (SAR) is a cornerstone of medicinal chemistry, determining how a molecule interacts with biological targets such as receptors and enzymes. nih.gov

The position of a substituent—ortho, meta, or para—can drastically alter a compound's binding affinity and efficacy. For instance, in certain phenethylamine series, the placement of alkyl or halogen groups at the para-position has been shown to enhance binding affinity for the 5-HT2A serotonin receptor. nih.gov The location of the nitro group at the meta-position (position 3) in this compound is therefore a critical determinant of its pharmacological profile.

The nitro group (–NO2) itself possesses distinct electronic properties that significantly impact the molecule's behavior. It is a potent electron-withdrawing group, which alters the electronic distribution across the entire phenylethylamine structure. svedbergopen.comnih.gov This electronic shift can modify the molecule's polarity, stability, and ability to interact with the active sites of proteins. svedbergopen.comresearchgate.net The electron-withdrawing nature of the nitro group can be crucial for its bioactivity, potentially enhancing its ability to bind to specific receptors or enzymes. svedbergopen.com Theoretical studies on other nitro-aromatic compounds have shown that the addition of a nitro group decreases the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can influence the molecule's reactivity and interactions. researchgate.net

The interplay between the substituent's position and its electronic characteristics is therefore fundamental to the biological efficacy of this compound. Research in this area seeks to correlate these structural features with specific biological outcomes, such as receptor binding potency.

Table 1: Impact of Phenyl Ring Substituents on Phenylethylamine Properties This table provides examples of how different substituents and their positions affect the properties and primary associations of the phenylethylamine core structure.

| Compound Name | Substituent(s) | Position(s) | Key Property/Association |

|---|---|---|---|

| Phenethylamine | -H | N/A | Core structure, trace amine |

| This compound | -NO₂ | 3 (meta) | Strong electron-withdrawing group |

| 4-Nitrophenylethylamine | -NO₂ | 4 (para) | Positional isomer of this compound |

| Mescaline | -OCH₃ | 3, 4, 5 | Serotonergic psychedelic wikipedia.org |

| Dopamine | -OH | 3, 4 | Endogenous catecholamine neurotransmitter nih.gov |

Investigation of Pharmacological Mechanisms of Action

Substituted phenethylamines are known to exert their pharmacological effects by modulating monoamine neurotransmitter systems. wikipedia.org The investigation into the specific mechanisms of this compound focuses on its potential interactions with key enzymes and neurotransmitter pathways.

A primary area of investigation for many phenylethylamine derivatives is their effect on monoamine oxidase (MAO), an enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862). acs.org Phenylethylamine analogs such as phenelzine (B1198762) are well-known MAO inhibitors. wikipedia.org Research has shown that different derivatives can selectively inhibit the two isoforms of this enzyme, MAO-A and MAO-B. acs.org Studies on related compounds have demonstrated that potent and selective MAO-A inhibition can be achieved with specific substitution patterns on the phenethylamine structure. acs.org Therefore, a key research question is whether this compound acts as a reversible or irreversible inhibitor of MAO-A, MAO-B, or both. The complete inhibition of both forms of MAO leads to the most significant increases in brain serotonin levels. nih.gov

Furthermore, the pharmacological profile of this compound is likely tied to its influence on the dopamine and serotonin systems, which are critical for regulating mood, movement, and reward. nih.gov The dopaminergic and serotonergic systems are intricately linked, and drugs affecting one system can have potent effects on the other. nih.gov Research would aim to elucidate whether this compound affects the release, reuptake, or receptor-binding of these crucial neurotransmitters. For example, studies on other compounds have shown that dopamine release is highly sensitive to factors like synthesis and vesicular packaging, whereas serotonin levels are more significantly regulated by MAO. nih.gov

Table 2: Potential Pharmacological Mechanisms for Phenylethylamine Derivatives This table outlines potential and established mechanisms of action for compounds related to this compound, providing a framework for its investigation.

| Mechanism | Description | Example Compound(s) |

|---|---|---|

| MAO-A Inhibition | Inhibition of the enzyme primarily responsible for breaking down serotonin. | Clorgyline nih.gov |

| MAO-B Inhibition | Inhibition of the enzyme that has a higher affinity for phenylethylamine itself. | Selegiline, Deprenil wikipedia.orgnih.gov |

| Dopamine System Modulation | Altering the release, uptake, or receptor binding of dopamine. | Amphetamine wikipedia.org |

| Serotonin System Modulation | Altering the release, uptake, or receptor binding of serotonin. | Mescaline (receptor agonist) wikipedia.org |

Development of Labeled Derivatives for Brain Imaging and Biochemical Research

The development of radiolabeled derivatives of molecules like this compound is a critical tool for modern biomedical research, particularly in the field of neuroscience. jmu.edu By tagging a molecule with a positron-emitting (e.g., ¹⁸F, ¹¹C) or single-photon-emitting (e.g., ¹²³I) radionuclide, researchers can visualize and quantify biochemical processes non-invasively in living subjects using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). mdpi.com

Phenylethylamine and amino acid analogs are valuable scaffolds for creating such radiotracers because of their ability to cross the blood-brain barrier and interact with specific targets in the central nervous system. nih.goviaea.org Labeled amino acids have proven highly effective for imaging brain tumors, which often exhibit increased amino acid transport. iaea.orgnih.gov Similarly, labeled phenylethylguanidines have been developed to image cardiac sympathetic neurons and adrenergic tumors by targeting the norepinephrine transporter. nih.gov

The development of a labeled version of this compound would involve synthesizing an analog containing a radioisotope that does not significantly alter its biological activity. The nitroimidazole moiety, for instance, has been successfully used in developing PET tracers for imaging hypoxic regions in tumors, demonstrating the utility of the nitro group in radiopharmaceutical design. nih.gov A radiolabeled derivative of this compound could be used to:

Investigate its biodistribution, determining where the compound accumulates in the brain and body.

Study its interaction with specific targets, such as MAO enzymes or dopamine and serotonin transporters, in real-time.

Assess the density of its binding sites in various neurological conditions.

The synthesis of such a tracer would require a multi-step process, often starting with a precursor molecule that can be chemically modified to incorporate the radioisotope in high yield. nih.gov

Table 3: Radioisotopes and Labeled Tracers in Neurological Imaging This table lists common radioisotopes and examples of labeled molecules used in PET and SPECT imaging, relevant to the potential development of a labeled this compound derivative.

| Radioisotope | Half-Life | Imaging Modality | Example Labeled Tracer | Primary Research/Clinical Use |

|---|---|---|---|---|

| Fluorine-18 (¹⁸F) | ~110 min | PET | O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (FET) | Brain tumor imaging iaea.org |

| Carbon-11 (¹¹C) | ~20 min | PET | [¹¹C]Methionine (MET) | Brain tumor imaging iaea.org |

| Gallium-68 (⁶⁸Ga) | ~68 min | PET | ⁶⁸Ga-labeled nitroimidazole complexes | Hypoxia tumor imaging nih.gov |

| Iodine-123 (¹²³I) | ~13.2 hours | SPECT | [¹²³I]MIBG | Imaging of sympathetic nerves and adrenergic tumors nih.gov |

Applications in Advanced Materials and Other Research Domains

Precursor in the Synthesis of Organic and Hybrid Materials

3-Nitrophenylethylamine serves as a critical starting material in the synthesis of a variety of organic and hybrid materials, most notably in the realm of conductive polymers. These polymers, which possess electrical conductivity, are synthesized through methods like oxidative coupling of monocyclic precursors. wikipedia.org The synthesis of conductive polymers can be achieved through chemical or electrochemical polymerization. ekb.egnih.gov Chemical synthesis involves the connection of monomers under various conditions such as heat or the presence of a catalyst, while electrochemical polymerization utilizes electrodes in a solution containing the monomers. wikipedia.org

The resulting conductive polymers, such as polyaniline, polypyrrole, and polythiophene, have a wide array of applications due to their unique properties like superior stability, processability, and a broad range of electrical conductivity that can be tailored through doping. ekb.egresearchgate.net The versatility of these materials allows for their use in electronics, sensors, and energy storage. researchgate.net

For instance, the development of hole transport materials (HTMs) for perovskite solar cells has benefited from the use of heterocyclic compounds. frontiersin.org These materials are crucial for extracting and transferring holes generated by light in the perovskite layer. frontiersin.org The synthesis of novel π-extended conjugated materials often involves coupling reactions, such as the Suzuki coupling method, to create complex structures with desired electronic properties. frontiersin.org

| Type of Material | Synthesis Method | Key Properties | Potential Applications |

| Conductive Polymers | Chemical or Electrochemical Polymerization wikipedia.orgekb.eg | Electrically conductive, stable, processable researchgate.net | Electronics, sensors, energy storage researchgate.net |

| Hole Transport Materials (HTMs) | Suzuki Coupling Reaction frontiersin.org | Efficient hole extraction and transfer frontiersin.org | Perovskite solar cells frontiersin.org |

Role in the Development of Perovskite Materials

In the rapidly advancing field of perovskite solar cells, this compound and its derivatives play a significant role, particularly in the formation of layered perovskite structures. science.gov These materials, with the general formula ABX3, have shown immense promise for photovoltaic applications. science.govnih.gov Organic-inorganic hybrid perovskites, where the 'A' cation is an organic molecule, are of particular interest. science.gov

The introduction of organic cations can lead to the formation of two-dimensional (2D) layered motifs, which consist of alternating layers of the inorganic framework and the organic cations. science.gov This layering can significantly influence the material's electronic properties. science.gov The use of various organic additives is a common strategy to improve the morphology and stability of perovskite films. researchgate.netnih.gov These additives can interact with the perovskite precursors, influencing crystallization kinetics and passivating defects. researchgate.netnih.gov

| Perovskite Material Type | Role of Organic Component | Key Structural Feature | Impact on Properties |

| Organic-Inorganic Hybrid Perovskites science.gov | Acts as the 'A' cation in the ABX3 structure science.gov | Formation of 2D layered motifs science.gov | Influences electronic band structure science.gov |

| Perovskite Films with Additives researchgate.netnih.gov | Controls crystallization and passivates defects researchgate.netnih.gov | Improved film morphology and crystallinity researchgate.net | Enhanced power conversion efficiency and stability researchgate.netnih.gov |

| Layered Perovskite-Type Hybrids rsc.org | Directs the overall crystal packing rsc.org | Corner-sharing PbI6 octahedra in 2D layers rsc.org | Tunable structural and electronic properties rsc.org |

Contribution to Methodological Advancements in Chemical Analysis

This compound and related compounds have also contributed to the advancement of analytical chemistry methodologies. acs.org The detection and quantification of such compounds are crucial in various fields, and a range of analytical techniques have been developed for this purpose. nih.gov

High-performance liquid chromatography (HPLC) combined with various detection methods, such as UV and electrochemical detection (ECD), is a versatile and sensitive technique for the analysis of nitroaromatic compounds. nih.gov Mass spectrometry (MS) techniques, including gas chromatography-mass spectrometry (GC-MS) and electrospray ionization-mass spectrometry (ESI-MS), are also widely used for their specificity and ability to provide structural information. nih.govpsu.edu

Recent trends in analytical chemistry include the miniaturization of instruments and assays, leading to the development of portable and field-usable devices. acs.org Advances in techniques like GC x GC-TOFMS and DART-MS have further enhanced the capabilities of analytical laboratories. nih.gov These advancements are critical for a wide range of applications, from forensic science to environmental monitoring. nih.gov

| Analytical Technique | Principle | Application for Nitroaromatic Compounds | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) nih.gov | Separation based on differential partitioning between a mobile and stationary phase. | Quantification of nitrotyrosine and other nitrated species. nih.gov | High versatility and sensitivity, especially with ECD. nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) nih.gov | Separation of volatile compounds followed by mass-based detection. | Identification and quantification of various analytes. acs.orgnih.gov | Provides highly reproducible spectra for compound identification. acs.org |

| Electrospray Ionization-Mass Spectrometry (ESI-MS) psu.edu | Ionization of analytes from a liquid solution for mass analysis. | Characterization and purity determination of synthesized compounds. psu.edu | High accuracy mass measurements and structural elucidation. psu.edu |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of 3-Nitrophenylethylamine and its derivatives is an area ripe for innovation, particularly through the lens of green chemistry and novel synthetic strategies.

Current synthetic routes often rely on traditional nitration and reduction methodologies which may involve harsh conditions and the generation of significant waste. Future research could focus on the development of more sustainable and efficient synthetic pathways.

Green Chemistry Approaches: The principles of green chemistry, such as waste minimization, the use of renewable feedstocks, and the development of safer chemical processes, offer a roadmap for the future synthesis of this compound. jddhs.com Key areas for exploration include:

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, bio-based solvents, or supercritical CO2 can significantly reduce the environmental impact of the synthesis. jddhs.com

Catalysis: The development and application of novel catalysts, including biocatalysts and heterogeneous catalysts, can lead to more selective and efficient reactions under milder conditions. chemrxiv.orgresearchgate.net

Energy Efficiency: The use of energy-efficient techniques such as microwave-assisted synthesis or solvent-free reactions can reduce energy consumption and reaction times. jddhs.com

Biocatalytic Synthesis: Biocatalysis presents a promising green alternative for the synthesis of amines. nih.gov The use of enzymes, such as nitroreductases, could enable the selective reduction of the nitro group under mild, aqueous conditions. researchgate.netlivescience.io Engineered aldoxime dehydratases also offer a potential route for the scalable and sustainable production of aromatic nitriles, which can be further converted to the corresponding amines. nih.gov Research into identifying or engineering enzymes that can efficiently catalyze the synthesis of this compound from readily available precursors would be a significant advancement. manchester.ac.uk

Continuous-Flow Synthesis: Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. durham.ac.ukeuropa.eumdpi.com The synthesis of this compound, particularly the nitration step which can be highly exothermic, is well-suited for a continuous-flow process. europa.eu This technology can enable safer handling of potentially hazardous reagents and intermediates, while also allowing for precise control over reaction parameters, leading to higher yields and purity. beilstein-journals.orgnih.gov

A comparative table of traditional versus potential green synthetic approaches is presented below:

| Feature | Traditional Synthesis | Potential Green/Novel Synthesis |

| Solvents | Often volatile organic compounds (VOCs) | Water, bio-solvents, supercritical fluids, solvent-free |

| Catalysts | Stoichiometric reagents, homogeneous metal catalysts | Biocatalysts (e.g., nitroreductases), heterogeneous catalysts |

| Energy | High temperature and pressure | Microwave-assisted, ambient temperature and pressure |

| Process | Batch processing | Continuous-flow synthesis |

| Waste | Significant byproduct formation | Higher atom economy, reduced waste |

Deeper Computational Insights into Reactivity and Interactions

Computational chemistry provides powerful tools to understand the intrinsic properties of molecules and predict their behavior. For this compound, deeper computational studies can offer valuable insights into its reactivity, electronic structure, and potential interactions with biological targets.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic properties of this compound, such as its molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and natural bond orbital (NBO) analysis. nih.govscispace.comnih.gov A recent computational study on nitrophenylethylamine isomers demonstrated that the position of the nitro group significantly influences the molecule's electronic properties. figshare.com The study revealed a trend of enhanced electrophilicity and electron-accepting characteristics in the order of 2-phenylethylamine < 2-nitrophenylethylamine < this compound < 4-nitrophenylethylamine. figshare.com This suggests that the meta-position of the nitro group in this compound imparts a unique electronic character that warrants further investigation.

Future DFT studies could focus on:

Detailed analysis of the transition states of reactions involving this compound to elucidate reaction mechanisms.

Calculation of spectroscopic properties (NMR, IR, Raman) to aid in experimental characterization. scispace.comnih.gov

Investigation of the non-linear optical (NLO) properties, given that nitroaromatic compounds can exhibit interesting NLO behavior. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how this compound and its derivatives interact with their environment, such as in solution or at the active site of a protein. These simulations can reveal key intermolecular interactions, conformational changes, and the stability of ligand-receptor complexes. researchgate.net